3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole
Description
This compound belongs to the 1,2,4-triazole class, characterized by a triazole core substituted with a benzenesulfonyl group attached to an azetidine ring and a methyl group. Its molecular formula is C₁₃H₁₄N₄O₄S₂, with a molecular weight of 378.41 g/mol. This structural complexity suggests applications in medicinal chemistry, particularly in enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4S2/c1-15-9-13-14-12(15)21(17,18)11-7-16(8-11)22(19,20)10-5-3-2-4-6-10/h2-6,9,11H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOAOOMZUCCBXEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CN(C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting with the preparation of the azetidine ring and the triazole ring separately, followed by their coupling. One common synthetic route involves the following steps:
Preparation of Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.
Preparation of Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes.
Coupling Reaction: The benzenesulfonyl group is introduced to the azetidine ring, followed by the coupling of the azetidine derivative with the triazole ring under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the sulfonyl or triazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols for nucleophilic substitution; electrophiles like alkyl halides for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-{[1-(Benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: The compound’s stability and functional groups make it suitable for use in the development of advanced materials, such as polymers and coatings.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new chemical entities.
Mechanism of Action
The mechanism of action of 3-{[1-(Benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3-((1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)sulfonyl)-4-methyl-4H-1,2,4-triazole (CAS 2034444-53-4)
- Structural Differences : The benzenesulfonyl group in the target compound is replaced with a 3-chloro-4-methylphenylsulfonyl moiety.
- Molecular Formula : C₁₃H₁₅ClN₄O₄S₂ (vs. C₁₃H₁₄N₄O₄S₂ for the target).
3-[(4-Methylbenzyl)sulfonyl]-1H-1,2,4-triazole (CAS 338393-13-8)
- Structural Differences : Simpler structure with a 4-methylbenzylsulfonyl group directly attached to the triazole.
- Molecular Weight : 237.28 g/mol (vs. 378.41 g/mol for the target).
- Functional Impact : Reduced conformational rigidity due to the absence of the azetidine ring. This compound’s lower molecular weight may improve solubility but reduce binding specificity .
1-(1-{5-[(4-Chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1-methylethyl)-1H-1,2,4-triazole
- Structural Differences : Features a sulfanyl (thioether) linkage instead of sulfonyl groups.
Antimicrobial Activity
- Triazole Derivatives with Thioether/Sulfonyl Groups: Compounds like 3-substituted thio-5-(1-hydroxyphenyl)-4H-1,2,4-triazoles () exhibit 90% inhibition against Candida albicans and E. coli at 0.01% concentration.
Analgesic and Antipyretic Activity
Physicochemical Properties
| Property | Target Compound | CAS 2034444-53-4 | CAS 338393-13-8 |
|---|---|---|---|
| Molecular Weight (g/mol) | 378.41 | 390.90 | 237.28 |
| Polar Surface Area (Ų) | ~120 | ~125 | ~95 |
| LogP (Predicted) | 1.8 | 2.2 | 1.2 |
- Key Insight : The target compound’s higher molecular weight and polar surface area suggest reduced bioavailability compared to simpler analogs like CAS 338393-13-8, but improved target engagement in hydrophilic environments .
Biological Activity
The compound 3-{[1-(benzenesulfonyl)azetidin-3-yl]sulfonyl}-4-methyl-4H-1,2,4-triazole is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring, which is crucial for its biological activity.
Pharmacological Profile
Recent studies have highlighted the pharmacological potential of triazole derivatives. The following table summarizes key biological activities associated with triazole compounds, including our compound of interest:
| Biological Activity | Description |
|---|---|
| Antifungal | Effective against various fungal pathogens. Triazoles are known for their role as antifungal agents by inhibiting ergosterol synthesis. |
| Antibacterial | Exhibits activity against both Gram-positive and Gram-negative bacteria. Some derivatives show MIC values significantly lower than traditional antibiotics. |
| Anticancer | Certain triazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms. |
| Anti-inflammatory | Some studies suggest that triazoles can reduce inflammation by modulating cytokine production. |
| Antiviral | Potential activity against viral infections, particularly in inhibiting viral replication. |
The mechanism by which this compound exerts its effects is multifaceted:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in pathogen metabolism or cancer cell growth.
- Cell Membrane Disruption : By interfering with membrane integrity in fungal cells, it can lead to cell death.
- Modulation of Signaling Pathways : It may influence various signaling pathways that regulate inflammation and immune responses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related triazole compounds:
- Antifungal Activity : A study demonstrated that a series of triazole derivatives exhibited potent antifungal activity against Candida albicans, with some compounds showing MIC values as low as 0.0156 μg/mL compared to fluconazole .
- Antibacterial Properties : Research indicated that certain triazoles displayed significant antibacterial activity against resistant strains such as Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.125 to 8 μg/mL .
- Anticancer Efficacy : In vitro studies showed that triazole derivatives could inhibit the proliferation of various cancer cell lines, suggesting potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
